N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide
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Overview
Description
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide is a heterocyclic compound that features both isoxazole and oxadiazole rings. These rings are known for their significant biological activities and are commonly found in various pharmaceutical and agrochemical compounds. The presence of these rings in a single molecule makes this compound a compound of interest in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves the formation of the isoxazole and oxadiazole rings followed by their coupling. One common method involves the cyclization of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO₃) to form the isoxazole ring . The oxadiazole ring can be synthesized through the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions . The final coupling step involves the reaction of the isoxazole and oxadiazole intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to maximize yield, and employing efficient purification techniques to ensure the purity of the final product. Metal-free synthetic routes are preferred to avoid the high costs and toxicity associated with metal catalysts .
Chemical Reactions Analysis
Types of Reactions
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under suitable conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the isoxazole and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced derivatives with modified functional groups.
Scientific Research Applications
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in the case of its anticancer activity, the compound may inhibit key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide can be compared with other similar compounds that contain isoxazole and oxadiazole rings. Some similar compounds include:
N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide: This compound has shown potent BRD4 binding activities and anti-proliferative activity against cancer cells.
5-isoxazol-5-yl-2ʹ-deoxyuridines: These compounds have been evaluated for their antiviral activity against various viruses.
The uniqueness of this compound lies in its specific combination of isoxazole and oxadiazole rings, which may confer unique biological activities and therapeutic potential.
Properties
IUPAC Name |
N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O3/c1-4(12)9-7-11-10-6(13-7)5-2-3-8-14-5/h2-3H,1H3,(H,9,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJKYOPYEVOTFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(O1)C2=CC=NO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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